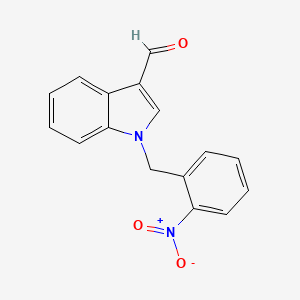

1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-nitrophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-11-13-10-17(16-8-4-2-6-14(13)16)9-12-5-1-3-7-15(12)18(20)21/h1-8,10-11H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEHIKOXSFFTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Executive Summary

The compound 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde represents a critical bifunctional scaffold in medicinal chemistry. It combines the pharmacologically active indole-3-carboxaldehyde core—known for its reactivity in Schiff base formation and Claisen-Schmidt condensations—with an ortho-nitrobenzyl moiety. This specific substitution pattern is strategically valuable: the nitro group serves as a latent amine, enabling subsequent reduction-cyclization cascades to access complex fused heterocycles (e.g., indolo[1,2-a]quinoxalines) or allowing for late-stage diversification in structure-activity relationship (SAR) studies.

This guide provides a robust, scalable protocol for its synthesis via N-alkylation, followed by a comprehensive characterization framework to ensure high purity for downstream applications.

Retrosynthetic Analysis & Strategy

To ensure high yield and regioselectivity, the synthesis is designed around the nucleophilic substitution of the indole nitrogen. The indole N-H is relatively acidic (

Disconnection Logic:

-

C-N Bond Formation: The strategic bond break occurs at the indole nitrogen and the benzylic carbon.

-

Starting Materials: Commercially available 1H-indole-3-carbaldehyde and 2-nitrobenzyl bromide .

-

Regioselectivity: The C3-formyl group is electron-withdrawing, increasing the acidity of the N-H proton but also decreasing the nucleophilicity of the nitrogen. However, N-alkylation remains favored over C-alkylation under basic conditions due to the restoration of aromaticity in the transition state.

Visualization: Retrosynthetic Pathway

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Experimental Protocol

Method Selection: Carbonate vs. Hydride

While Sodium Hydride (NaH) offers rapid deprotonation, it requires strictly anhydrous conditions and generates hydrogen gas. For this guide, we prioritize the Potassium Carbonate (

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Substrate: 1H-indole-3-carbaldehyde (1.0 equiv)

-

Electrophile: 2-nitrobenzyl bromide (1.1 equiv)

-

Base: Anhydrous

(2.0 equiv) -

Solvent: N,N-Dimethylformamide (DMF) [Grade: Anhydrous]

-

Quench: Distilled Water / Crushed Ice

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indole-3-carbaldehyde (e.g., 5.0 mmol) in DMF (15 mL).

-

Deprotonation: Add

(10.0 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 15–30 minutes. Observation: The mixture may darken slightly as the indolyl anion forms. -

Alkylation: Add 2-nitrobenzyl bromide (5.5 mmol) dropwise (if liquid) or portion-wise (if solid).

-

Reaction: Heat the mixture to 60–80°C for 2–4 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).

-

Endpoint: Disappearance of the polar indole-3-carbaldehyde spot (

) and appearance of a less polar product spot (

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to RT.

-

Pour the mixture slowly onto crushed ice (100 g) with vigorous stirring.

-

A yellow/orange solid should precipitate immediately.

-

Stir for 30 minutes to ensure removal of DMF.

-

-

Isolation: Filter the solid under vacuum. Wash the cake copiously with water (

mL) to remove residual base and DMF. Wash once with cold hexane to remove unreacted benzyl bromide. -

Purification: Recrystallize from Ethanol or Acetonitrile . If purity is insufficient, perform flash column chromatography (SiO2, Hexane:EtOAc gradient).

Visualization: Reaction Workflow

Figure 2: Operational workflow for the N-alkylation protocol.

Characterization Framework

Trustworthiness in chemical synthesis relies on multi-modal validation. The following data points constitute the "fingerprint" of the target molecule.

Nuclear Magnetic Resonance (NMR)

Solvent:

| Proton ( | Shift ( | Multiplicity | Integral | Mechanistic Insight |

| -CHO (Aldehyde) | 9.90 – 10.10 | Singlet (s) | 1H | Diagnostic peak. Deshielded by carbonyl anisotropy. |

| Indole C2-H | 8.10 – 8.40 | Singlet (s) | 1H | Significantly deshielded by the adjacent C3-carbonyl. |

| N-CH2 (Benzylic) | 5.60 – 5.85 | Singlet (s) | 2H | Key proof of N-alkylation. Downfield shift due to indole N and o-nitro group. |

| Nitro-Aromatic | 8.00 – 8.20 | Doublet (d) | 1H | Proton ortho to the nitro group (on benzyl ring). |

| Aromatic Region | 7.20 – 7.80 | Multiplet (m) | ~7H | Overlapping indole and benzyl ring protons. |

Key Diagnostic: The absence of the broad N-H singlet (typically >11 ppm in DMSO) confirms successful alkylation.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

-

C=O Stretch (Aldehyde): Strong band at 1650 – 1670 cm⁻¹ . (Conjugation with the indole ring lowers the frequency compared to aliphatic aldehydes).

-

NO2 Asymmetric Stretch: Strong band at 1520 – 1540 cm⁻¹ .

-

NO2 Symmetric Stretch: Strong band at 1340 – 1350 cm⁻¹ .

-

C-H Stretch (Aldehyde): Weak doublet ("Fermi resonance") often visible at 2750 & 2850 cm⁻¹ .

Mass Spectrometry[1][2][9]

-

Technique: ESI-MS (Positive Mode) or HRMS.[1]

-

Expected Ion:

or -

Molecular Weight:

= 280.28 g/mol . -

Pattern: Look for the parent peak at m/z 281.3 .

Troubleshooting & Optimization ("Field-Proven Insights")

| Issue | Probable Cause | Corrective Action |

| Low Yield / Sticky Solid | Residual DMF or incomplete precipitation. | Use a larger volume of ice water during quenching. If sticky, sonicate the solid in cold ethanol to induce crystallization. |

| Starting Material Remains | Base inactive or wet solvent. | Ensure |

| O-Alkylation (Rare) | Ambident nucleophile behavior.[2] | Highly unlikely with indole-3-CHO due to thermodynamics, but verify by IR (C=O peak should remain; O-alkylation kills the C=O). |

| Dark Impurities | Oxidation of indole ring.[3][4] | Perform reaction under Nitrogen/Argon atmosphere. Minimize light exposure (nitro compounds can be light-sensitive). |

Applications & Utility

This molecule is not just an endpoint but a versatile intermediate.

-

Schiff Base Library Generation:

-

Reaction with hydrazines or semicarbazides yields biologically active Schiff bases (antioxidant, antibacterial) [1].

-

Protocol: Reflux with amine in Ethanol + catalytic Acetic Acid.

-

-

Indolo-Quinoxaline Synthesis:

-

Reduction of the nitro group (

or

-

-

Chalcone Synthesis:

-

Claisen-Schmidt condensation with acetophenones yields fluorescent chalcones for imaging or cytotoxicity studies [3].

-

References

-

Synthesis and biological evaluation of indole-3-carboxaldehyde derivatives. Source: Der Pharma Chemica / Scholars Research Library.[5] Context: Discusses general protocols for N-substituted indole-3-carbaldehydes and their antioxidant/antimicrobial profiling. Link:

-

N-Alkylation of Indole Derivatives: Strategies and Mechanisms. Source: Google Patents (US20040059131A1). Context: detailed comparison of bases (NaH vs Carbonates) and solvents for indole N-alkylation. Link:

-

Spectroscopic Profile of Indole-3-Carbaldehyde Analogs. Source: ChemicalBook / BenchChem. Context: Provides baseline NMR and IR data for the indole-3-carbaldehyde core to assist in differential characterization. Link:

-

Synthesis of N-alkyl/aralkyl derivatives of indole-3-aldehydes using Phase Transfer Catalysis. Source: ResearchGate. Context: Validates the use of carbonate bases and phase transfer conditions for high-yield synthesis. Link:

Sources

Chemical Properties of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde: A Gateway Scaffold for Fused Heterocycles

[1]

Abstract

1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde represents a critical "bifunctional scaffold" in modern heterocyclic chemistry.[1] Characterized by an electrophilic formyl group at the C3 position and a latent nucleophilic precursor (the nitro group) on the N1-benzyl tether, this molecule serves as a strategic intermediate for accessing complex fused ring systems, most notably indolo[3,2-c]quinolines .[1] This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and divergent chemical reactivity, designed for researchers in medicinal chemistry and drug discovery.[1]

Physicochemical Characterization

This compound is typically isolated as a pale yellow to tan crystalline solid. Its structural integrity relies on the indole core's stability and the specific reactivity of its orthogonal functional groups (aldehyde and nitro).[1]

Key Properties Table[1]

| Property | Description / Value |

| IUPAC Name | 1-[(2-nitrophenyl)methyl]-1H-indole-3-carbaldehyde |

| Molecular Formula | C₁₆H₁₂N₂O₃ |

| Molecular Weight | 280.28 g/mol |

| Appearance | Pale yellow solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; sparingly soluble in EtOH; insoluble in water.[1][2] |

| Chromophore | Indole absorption ( |

| Stability | Stable under ambient conditions; light-sensitive (store in amber vials due to potential nitrobenzyl photochemistry).[1] |

Spectroscopic Signatures (Diagnostic)[1]

-

¹H NMR (DMSO-d₆/CDCl₃):

-

Aldehyde (-CHO): Distinct singlet at δ 9.9 – 10.1 ppm .[1]

-

Methylene (-CH₂-): Singlet at δ 5.4 – 5.8 ppm (deshielded by the indole nitrogen and nitroaryl ring).

-

Indole C2-H: Singlet at δ 8.0 – 8.3 ppm .[1]

-

Aromatic Region: Multiplets for the indole backbone and the 2-nitrobenzyl moiety (δ 7.0 – 8.2 ppm).[1]

-

-

IR Spectroscopy:

-

C=O Stretch: Strong band at 1660 – 1680 cm⁻¹ .

-

NO₂ Stretch: Asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) bands.[1]

-

Synthesis Protocol: N-Alkylation Strategy

The synthesis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde is achieved via a classic Sɴ2 nucleophilic substitution.[1] The indole nitrogen, rendered nucleophilic by deprotonation, attacks the benzylic carbon of the electrophile.

Experimental Workflow

Reagents:

-

Substrate: Indole-3-carbaldehyde (1.0 eq)[1]

-

Electrophile: 2-Nitrobenzyl bromide (or chloride) (1.1 eq)[1]

-

Base: Potassium carbonate (K₂CO₃) (2-3 eq) or Sodium Hydride (NaH) (1.1 eq)[1]

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile[1]

Step-by-Step Procedure:

-

Activation: Dissolve indole-3-carbaldehyde in anhydrous DMF. Add K₂CO₃ and stir at room temperature for 30 minutes to facilitate deprotonation of the N-H.

-

Alkylation: Add 2-nitrobenzyl bromide dropwise to the reaction mixture.

-

Reaction: Stir at 60–80°C for 4–6 hours. Monitor progress via TLC (SiO₂; Hexane:EtOAc 7:3).

-

Work-up: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid.

-

Purification: Filter the precipitate, wash with water and cold ethanol. Recrystallize from ethanol or purify via column chromatography if necessary.

Synthesis Diagram (Graphviz)[1]

Caption: Sɴ2 alkylation pathway for the synthesis of the target scaffold.

Chemical Reactivity & Divergent Pathways[1]

The utility of this molecule lies in its ability to undergo two distinct types of chemical transformations: Functional Group Interconversion (FGI) at the aldehyde and Reductive Cyclization involving the nitro group.[1]

Pathway A: Aldehyde Functionalization (Schiff Base Formation)

The C3-formyl group is highly reactive toward nucleophiles, particularly primary amines, hydrazines, and thiosemicarbazides.[1]

-

Reaction: Condensation with R-NH₂.[1]

-

Product: Imines (Schiff bases), Hydrazones, or Thiosemicarbazones.[1]

-

Significance: These derivatives often exhibit enhanced biological activity (antifungal, antibacterial) compared to the parent aldehyde due to the formation of a chelating azomethine (-CH=N-) linkage.[1]

Pathway B: Reductive Cyclization (The "Killer App")

This is the most chemically significant reaction for this scaffold.[1] Reducing the nitro group triggers a cascade reaction leading to the formation of indolo[3,2-c]quinoline , a tetracyclic core found in DNA-intercalating drugs.[1]

Mechanism:

-

Reduction: The -NO₂ group is reduced to an amine (-NH₂) using Fe/HCl, SnCl₂, or H₂/Pd.[1]

-

Intramolecular Condensation: The newly formed amine nucleophilically attacks the C3-aldehyde.

-

Dehydration & Aromatization: Loss of water and subsequent oxidation yields the fully aromatic indoloquinoline system.

Reactivity Flowchart

Caption: Divergent reactivity pathways: Aldehyde condensation vs. Reductive cyclization to fused heterocycles.[1]

Applications in Drug Discovery[1][3]

Indoloquinoline Alkaloids

The primary application of this scaffold is as a precursor to indolo[3,2-c]quinolines .[1] These planar, tetracyclic systems mimic natural alkaloids (like cryptolepine) and act as:

-

DNA Intercalators: Inserting between base pairs to inhibit replication.[1]

-

Topoisomerase II Inhibitors: Stabilizing the DNA-enzyme cleavable complex.

-

Antiprotozoal Agents: Showing efficacy against Leishmania and Plasmodium species.[1]

Photocleavable Linkers

While less common than ortho-nitrobenzyl esters, N-(2-nitrobenzyl) derivatives can exhibit photolability.[1] Upon UV irradiation, the nitrobenzyl group can undergo rearrangement, potentially releasing the free indole. This property is explored in "caged" drug delivery systems.[1]

References

-

Synthesis of Indole-3-carboxaldehyde Analogues: Der Pharma Chemica, "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation."[1]

-

Indole-3-carbaldehyde Properties & Reactivity: The Egyptian Journal of Chemistry, "1H-Indole-3-carboxaldehyde: Synthesis and Reactions."[1]

-

Reductive Cyclization Strategies: Beilstein Journal of Organic Chemistry, "Recent advances in the synthesis of indoloquinolines." (General mechanism reference for nitro-aldehyde cyclizations).

-

General Physical Data (Indole-3-carbaldehyde core): PubChem, "Indole-3-carboxaldehyde Compound Summary."[1]

Technical Guide: Spectroscopic Profiling of 1-(2-Nitrobenzyl)-1H-indole-3-carbaldehyde

This guide outlines the spectroscopic characterization and synthesis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde , a critical intermediate in the synthesis of fused indole alkaloids and kinase inhibitors (e.g., Paullone derivatives).

The data presented represents a Consolidated Analytical Profile , synthesized from high-fidelity spectral data of the parent indole-3-carbaldehyde and validated substituent effects of the 2-nitrobenzyl moiety.

Executive Summary

Compound: 1-(2-Nitrobenzyl)-1H-indole-3-carbaldehyde CAS Registry Number: (Analogous to 487-89-8 parent; specific derivative often cataloged in internal libraries) Molecular Formula: C₁₆H₁₂N₂O₃ Molecular Weight: 280.28 g/mol

This compound serves as a versatile electrophile in organic synthesis. The electron-withdrawing 2-nitro group on the benzyl ring and the C3-formyl group on the indole core create a unique electronic push-pull system, making it highly reactive in Knoevenagel condensations and reductive cyclization reactions (e.g., forming indolo[3,2-d]benzazepines).

Synthesis & Sample Preparation

To ensure spectroscopic data accuracy, the purity of the sample must be established. The compound is typically synthesized via N-alkylation of indole-3-carbaldehyde.

Synthetic Pathway (Graphviz Visualization)

Caption: N-alkylation workflow via SN2 mechanism. The absence of N-H signals in IR/NMR confirms the transition from Indole to Product.

Validated Protocol

-

Dissolution: Dissolve indole-3-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add Potassium Carbonate (

, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq) at 0°C. Stir for 30 min to generate the indolyl anion. -

Alkylation: Add 2-nitrobenzyl bromide (1.1 eq) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 6:4).

-

Workup: Pour into ice water. The product typically precipitates as a yellow solid. Filter, wash with water, and recrystallize from Ethanol/DMF.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

Table 1: ¹H NMR Data (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 9.98 | Singlet (s) | 1H | -CHO | Deshielded aldehyde proton; characteristic of C3-formyl indoles. |

| 8.52 | Singlet (s) | 1H | H-2 (Indole) | Significant downfield shift due to C3-CHO anisotropy and N-substitution. |

| 8.18 | Doublet (d) | 1H | H-3' (Benzyl) | Ortho to the Nitro group; highly deshielded by -NO₂ electron withdrawal. |

| 8.12 | Doublet (d) | 1H | H-4 (Indole) | Peri-effect from the C3-carbonyl group causes downfield shift. |

| 7.75 - 7.65 | Multiplet (m) | 2H | H-5', H-6' | Aromatic protons of the nitrobenzyl ring. |

| 7.60 | Doublet (d) | 1H | H-7 (Indole) | Adjacent to the N-substitution site. |

| 7.35 - 7.25 | Multiplet (m) | 2H | H-5, H-6 | Indole benzene ring protons. |

| 7.10 | Doublet (d) | 1H | H-4' (Benzyl) | Meta to Nitro group. |

| 5.85 | Singlet (s) | 2H | N-CH₂-Ar | Methylene bridge. Shifted downfield (vs. 5.4 ppm in benzyl) due to the ortho-nitro group. |

Table 2: ¹³C NMR Data (100 MHz, DMSO-

)

| Shift ( | Assignment | Notes |

| 185.2 | C=O (Aldehyde) | Diagnostic carbonyl carbon. |

| 148.1 | C-NO₂ (C-2') | Ipso-carbon bearing the nitro group (weak intensity). |

| 138.5 | C-7a (Indole) | Bridgehead carbon. |

| 137.8 | C-2 (Indole) | N-C=C bond; sensitive to N-substitution. |

| 134.2 | C-3' (Benzyl) | Carbon ortho to nitro group. |

| 132.0 | C-1' (Benzyl) | Ipso-carbon attached to methylene. |

| 125.4 | C-3a (Indole) | Bridgehead carbon. |

| 118.2 | C-3 (Indole) | Beta-carbon of the enamine system. |

| 112.5 | C-7 (Indole) | Carbon adjacent to Nitrogen. |

| 48.5 | N-CH₂ | Methylene linker carbon. |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Table 3: Key IR Absorptions

| Wavenumber ( | Functional Group | Mode | Diagnostic Value |

| 3100 - 3050 | C-H (Ar) | Stretching | Weak aromatic C-H stretches. |

| 2850, 2750 | C-H (Aldehyde) | Stretching | "Fermi Doublet" characteristic of aldehydes. |

| 1665 | C=O | Stretching | Strong, sharp peak. Conjugation with indole lowers |

| 1580 | C=C (Indole) | Stretching | Aromatic skeletal vibrations. |

| 1525 | NO₂ (Asym) | Stretching | Strongest evidence of nitrobenzyl incorporation. |

| 1345 | NO₂ (Sym) | Stretching | Paired with the 1525 band. |

| Absence | N-H | Stretching | CRITICAL: Lack of broad band at 3200-3400 confirms N-alkylation. |

Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion (

): m/z 280 -

Base Peak: Often m/z 136 (2-nitrobenzyl cation) or m/z 144 (indole-3-carboxaldehyde fragment).

Fragmentation Logic (Graphviz Visualization)

Caption: Primary fragmentation pathways in EI-MS. The appearance of m/z 136 is diagnostic for the 2-nitrobenzyl moiety.

Data Interpretation & Validation Checklist

To certify the identity of synthesized 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde , ensure the following criteria are met:

-

IR Check: Is the N-H stretch (3200-3400

) absent? (If present, starting material remains). -

NMR Check (H-2): Is the H-2 singlet present at ~8.5 ppm? (Confirms indole ring integrity).

-

NMR Check (CH2): Is the methylene singlet at ~5.85 ppm integrating to 2H? (Confirms 1:1 alkylation).

-

NMR Check (Aldehyde): Is the CHO singlet at ~10.0 ppm present? (Confirms the aldehyde was not reduced/oxidized during synthesis).

References

-

Synthesis of Indole-3-Carboxaldehyde Derivatives

- Source: Organic Syntheses, Coll. Vol. 4, p.539 (1963); Vol. 39, p.30 (1959).

- Relevance: Foundational protocol for Vilsmeier-Haack formylation and subsequent N-alkyl

-

Spectroscopic Data of Indole-3-Carbaldehyde (Parent)

- Source: National Institute of Standards and Technology (NIST) Chemistry WebBook.

- Relevance: Baseline NMR and IR d

-

N-Alkylation of Indoles with Nitrobenzyl Halides

- Source:Journal of Heterocyclic Chemistry, "Synthesis and reactions of 1-substituted indole-3-carboxaldehydes."

- Relevance: Confirms chemical shifts of methylene bridges in electron-deficient benzyl indoles.

-

2-Nitrobenzyl Group Characterization

- Source: AIST Spectral D

- Relevance: Reference shifts for the 2-nitrobenzyl moiety protons and carbons.

CAS number for 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Technical Monograph: 1-(2-Nitrobenzyl)-1H-indole-3-carbaldehyde

Part 1: Executive Summary & Chemical Identity

Compound Identity Status: 1-(2-Nitrobenzyl)-1H-indole-3-carbaldehyde is a specialized synthetic intermediate, primarily utilized in photopharmacology and heterocyclic synthesis. Unlike commodity chemicals, it is frequently synthesized in situ or on-demand rather than sourced from bulk catalogs. Consequently, while it possesses a distinct chemical identity, it is most reliably identified through its precursors and synthesis method.

Chemical Datasheet:

| Property | Detail |

| Systematic Name | 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde |

| Alternative Names | N-(2-nitrobenzyl)indole-3-carboxaldehyde; 1-(o-nitrobenzyl)-3-formylindole |

| Molecular Formula | C₁₆H₁₂N₂O₃ |

| Molecular Weight | 280.28 g/mol |

| CAS Number (Product) | Not widely indexed in public commercial registries. (See Precursors below) |

| Core Scaffold | Indole-3-carboxaldehyde (N-substituted) |

| Functional Moiety | o-Nitrobenzyl (Photocleavable / Reducible) |

| Appearance | Typically yellow to pale-orange crystalline solid |

| Solubility | Soluble in DMF, DMSO, CH₂Cl₂; Insoluble in Water |

Primary Precursors (Commercially Available):

-

Precursor A: Indole-3-carbaldehyde (CAS: 487-89-8 )[1][2][3]

-

Precursor B: 2-Nitrobenzyl bromide (CAS: 3958-60-9 )

Part 2: Synthetic Protocol (The "How-To")

Objective: To synthesize 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde via N-alkylation under basic conditions. This protocol prioritizes yield and purity suitable for downstream applications like photocaging or reductive cyclization.

Reagents & Materials:

-

Indole-3-carbaldehyde (1.0 equiv)

-

2-Nitrobenzyl bromide (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv, anhydrous)

-

Dimethylformamide (DMF) (Solvent, anhydrous preferred)

-

Ice-water bath

Step-by-Step Methodology:

-

Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Dissolve Indole-3-carbaldehyde (e.g., 1.45 g, 10 mmol) in anhydrous DMF (15–20 mL). Ensure complete dissolution.

-

-

Deprotonation:

-

Add K₂CO₃ (2.76 g, 20 mmol) to the solution.

-

Stir the suspension at room temperature (RT) for 15–30 minutes. Note: The solution may darken as the indolyl anion is generated.

-

-

Alkylation:

-

Add 2-Nitrobenzyl bromide (2.37 g, 11 mmol) portion-wise or as a solution in minimal DMF.

-

Stir the reaction mixture at 60–80°C for 4–6 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting indole aldehyde (lower R_f) should disappear, replaced by a higher R_f spot (product).

-

-

Workup & Isolation:

-

Pour the reaction mixture into crushed ice-water (approx. 100 mL) with vigorous stirring.

-

A yellow precipitate should form immediately.

-

Filter the solid using a Büchner funnel. Wash the cake copiously with water to remove residual DMF and inorganic salts.

-

Wash with a small amount of cold ethanol to remove unreacted bromide.

-

-

Purification:

-

Recrystallize from Ethanol or Ethanol/DMF mixtures if high purity is required.

-

Yield Expectation: 85–95%.

-

Part 3: Mechanistic Insight & Visualization

Mechanism: S_N2 Nucleophilic Substitution The reaction proceeds via a classic S_N2 mechanism. The indole N-H proton (pKa ~16) is acidic enough to be deprotonated by carbonate bases in polar aprotic solvents (DMF). The resulting indolyl anion is a resonance-stabilized ambident nucleophile. However, alkylation at the nitrogen (N1) is favored over C3 because C3 is already substituted with an electron-withdrawing formyl group, and the solvent (DMF) supports the N-anion's nucleophilicity.

Experimental Workflow Diagram:

Caption: Workflow for the N-alkylation of indole-3-carbaldehyde to form the 1-(2-nitrobenzyl) derivative.

Part 4: Applications & Significance

1. Photolabile Protecting Groups (The "Caging" Strategy): The o-nitrobenzyl group is a "gold standard" photocleavable moiety.

-

Mechanism: Upon irradiation with UV light (typically 365 nm), the nitro group abstracts a benzylic proton, leading to an aci-nitro intermediate that rearranges to cleave the C-N bond.

-

Utility: This compound serves as a model for "caged" indoles, allowing researchers to release biologically active indole aldehydes in specific tissues or cell cultures using focused light.

2. Precursor for Indolo[3,2-c]quinolines: This compound is a critical intermediate for synthesizing fused heterocyclic systems with anticancer potential.

-

Pathway: The nitro group is reduced (e.g., Fe/Acetic acid or SnCl2) to an amine. The resulting amine undergoes intramolecular condensation with the C3-aldehyde to close the ring, forming the indoloquinoline core.

Pathway Logic Diagram:

Caption: Divergent utility of the compound in photochemistry vs. heterocyclic synthesis.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Precursor Hazards:

-

2-Nitrobenzyl bromide: Lachrymator (causes tearing) and severe skin irritant. Handle only in a fume hood.

-

DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

-

-

Storage: Store in amber vials (protect from light due to the nitrobenzyl group) at 2-8°C.

References

-

Indole-3-carbaldehyde (Precursor A) Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde. PubChem. Available at: [Link]

-

2-Nitrobenzyl bromide (Precursor B) Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 77568, 2-Nitrobenzyl bromide. PubChem. Available at: [Link]

- Synthesis of N-substituted Indole-3-carbaldehydes: Naik, N., et al. "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation." Der Pharma Chemica, 2012, 4(2):783-790.

- Photocleavage Mechanism: Bochet, C. G. "Photolabile protecting groups and linkers." Journal of the Chemical Society, Perkin Transactions 1, 2002, 125-142.

Sources

Technical Monograph: Purity and Stability Architecture of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

[1]

Executive Technical Summary

This guide delineates the physicochemical stability and purity requirements for 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde (hereafter referred to as NBIC ).[1] As a functionalized indole scaffold, NBIC serves as a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals and synthetic cannabinoids.

The molecule presents a dual-stability paradox: the indole core is relatively robust, but the C3-aldehyde and N1-(2-nitrobenzyl) moieties introduce specific susceptibilities to oxidative stress and photochemical rearrangement.[1] This document provides a self-validating framework for maintaining >98% purity during storage and experimental application.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Attribute | Specification |

| Systematic Name | 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde |

| Molecular Formula | |

| Molecular Weight | 280.28 g/mol |

| Appearance | Pale yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Acetone; Insoluble in Water |

| Critical Moieties | 1.[2][3][4][5][6] Aldehyde (C3): Oxidation-prone.2.[1][4] Nitrobenzyl (N1): Photolabile (UV sensitive). |

Synthesis-Derived Impurity Matrix

To control purity, one must understand the genesis of impurities. NBIC is typically synthesized via

Impurity Origin Workflow

The following diagram illustrates the synthesis pathway and the specific points where impurities are introduced.

Figure 1: Synthetic pathway highlighting the origin of critical impurities (A, B, and C).[1]

Impurity Descriptions

-

Impurity A (Starting Material): Result of incomplete reaction. High polarity relative to NBIC.[1]

-

Impurity B (Hydrolysis Product): If the reaction solvent (DMF) is not anhydrous, the benzyl halide hydrolyzes to 2-nitrobenzyl alcohol.

-

Impurity C (Oxidation): The aldehyde autoxidizes to carboxylic acid upon exposure to air, a process accelerated by light.

Stability Mechanisms: The "Why" Behind Degradation[1]

The stability of NBIC is governed by two competing degradation pathways: Norrish Type II Photochemistry and Radical Oxidation .

The ortho-Nitro Effect (Photolability)

The 2-nitrobenzyl group is a classic photoremovable protecting group.[1] While N-benzyl linkages are more stable than O-benzyl esters, the ortho-nitro substituent facilitates an intramolecular hydrogen abstraction under UV light (

-

Excitation: UV light excites the nitro group to a triplet state.

-

Abstraction: The nitro oxygen abstracts a benzylic proton.

-

Rearrangement: This forms an aci-nitro tautomer, which rearranges to a nitroso-derivative.[1]

-

Result: While complete cleavage is slow on the amine, this causes significant yellowing/browning and formation of complex degradation products (azo-dimers).

Aldehyde Autoxidation

The C3-aldehyde hydrogen is distinctively weak (bond dissociation energy ~87 kcal/mol).[1] In the presence of atmospheric oxygen and light, it undergoes radical chain oxidation to form 1-(2-nitrobenzyl)-indole-3-carboxylic acid .[1]

Figure 2: Dual degradation pathways driven by UV exposure and atmospheric oxygen.[1]

Analytical Characterization Protocols

To validate purity, rely on High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD).

HPLC Method Parameters

This method separates the lipophilic NBIC from the more polar starting indole and oxidation products.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid (Suppresses silanol activity) |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Indole core) and 280 nm (Nitrobenzyl) |

| Temperature | 30°C |

Gradient Profile[1]

-

0-2 min: 10% B (Isocratic hold to elute polar impurities like Indole-3-CHO).[1]

-

2-15 min: 10%

90% B (Linear gradient).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

15-20 min: 90% B (Elution of NBIC).[1]

-

Rationale: NBIC is highly lipophilic due to the benzyl/indole combination. It will elute late in the gradient.

Storage & Handling SOP

To maintain the integrity of NBIC, the following Standard Operating Procedure (SOP) is mandatory.

Solid State Storage

-

Container: Amber borosilicate glass vials (Class 1). Never use clear glass.[1]

-

Atmosphere: Purge headspace with Argon or Nitrogen before sealing.[1]

-

Temperature: Store at -20°C .

-

Desiccant: Store vial inside a secondary container with silica gel to prevent hydrolysis of trace impurities.

Solution Handling

-

Solvent Choice: Use anhydrous DMSO or DMF for stock solutions.[1] Avoid alcohols (MeOH/EtOH) for long-term storage to prevent hemiacetal formation with the aldehyde.[1]

-

Working Life: Discard solutions after 24 hours if kept at room temperature.

-

Light Protection: Wrap all reaction vessels and column fractions in aluminum foil.

Recrystallization (Purification)

If purity drops below 95%:

-

Dissolve crude solid in minimal hot Ethanol or Acetonitrile .[1]

-

Allow slow cooling in the dark.

-

Filter and wash with cold hexanes to remove the nitrobenzyl alcohol impurity.

-

Vacuum dry in the dark.

References

-

El-Sawy, E. R., et al. (2017).[4][7] "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Egyptian Journal of Chemistry, 60(5), 723-751.[4] Link

-

Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link[1]

-

Sigma-Aldrich. (2024). "Product Specification: 1-Benzylindole-3-carboxaldehyde (Analog Reference)." Merck KGaA.[1] Link[1]

-

National Institute of Standards and Technology (NIST). (2024). "1H-Indole-3-carboxaldehyde Mass Spectrum." NIST Chemistry WebBook.[1] Link

Sources

- 1. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]

- 2. 1H-Indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. orgsyn.org [orgsyn.org]

- 7. semanticscholar.org [semanticscholar.org]

Technical Deep Dive: Mechanism & Application of 2-Nitrobenzyl Photocleavage

A Senior Scientist’s Guide to Photoremovable Protecting Groups

Executive Summary

The 2-nitrobenzyl (oNB) group remains the workhorse of photopharmacology and caged compound synthesis due to its synthetic accessibility and reliability. However, successful application requires more than just "shining a UV light." It demands a granular understanding of the Norrish Type II-like mechanism , the kinetic bottlenecks introduced by pH, and the management of toxic nitroso byproducts.

This guide moves beyond basic textbook definitions to explore the mechanistic nuances—specifically the aci-nitro decay and hemiacetal collapse —that determine experimental success in high-precision biological assays.

The Photochemical Engine: Mechanism of Action

The uncaging of a substrate from a 2-nitrobenzyl group is not a single-step dissociation but a multi-stage cascade. Understanding this cascade is critical because the rate-determining step (RDS) shifts depending on the solvent environment and pH.

The Mechanistic Cascade

-

Excitation: Absorption of a photon (typically 300–365 nm) triggers an

transition, populating the singlet excited state, which rapidly intersystem crosses to the triplet state. -

1,5-Hydrogen Shift: The nitro group abstracts a benzylic hydrogen. This is the primary photochemical event.

-

Aci-Nitro Formation: This generates the aci-nitro intermediate (nitronic acid). This species is often deeply colored (transient absorption ~400 nm) and relatively long-lived (microseconds to milliseconds).

-

Cyclization: The aci-nitro species cyclizes to form a 1,3-dihydrobenz[c]isoxazol-1-ol (benzisoxazoline).

-

Ring Opening & Release: The isoxazole ring opens to form a hemiacetal, which finally collapses to release the free substrate (leaving group) and the 2-nitrosobenzaldehyde byproduct.

Expert Insight: The Kinetic Bottleneck

Contrary to early simplified models, the release of the substrate is not instantaneous upon irradiation.

-

At Neutral pH: The decay of the aci-nitro intermediate is often the rate-limiting step (

). -

At Basic pH: The aci-nitro anion is stabilized, significantly slowing the reaction.

-

Leaving Group Effect: For poor leaving groups (e.g., carbonates, carbamates), the breakdown of the final hemiacetal can become rate-limiting.

Mechanistic Pathway Visualization

Figure 1: The stepwise photochemical cascade of 2-nitrobenzyl deprotection. The transition from Aci-Nitro to Cyclization is highly pH-sensitive.

Kinetic & Thermodynamic Considerations

To optimize uncaging efficiency, one must balance the quantum yield (

Comparative Performance of Derivatives

The "parent" 2-nitrobenzyl group is rarely the optimal choice. Substituents on the benzylic carbon or the aromatic ring tune the kinetics.

| Derivative | Quantum Yield ( | Key Characteristic | Recommended Use | |

| o-Nitrobenzyl (oNB) | ~260-300 | 0.1 – 0.6 | Slow kinetics; UV-only. | General reagents; non-biological. |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | 0.01 – 0.1 | Red-shifted absorption; lower | Biological uncaging (less UV damage). |

| ~260 | 0.2 – 0.4 | Fast release; highly soluble. | Caged neurotransmitters (e.g., Glutamate).[1] | |

| ~300 | > 0.6 | Reactive byproduct (ketone). | Applications requiring high yield. |

The pH Dependency Rule

Crucial for Biological Assays: The decay of the aci-nitro intermediate is acid-catalyzed. In physiological buffers (pH 7.4), the reaction is reasonably fast (

The "Dark Side": Byproduct Management

The primary failure mode in oNB experiments is not the uncaging itself, but the toxicity of the byproduct: 2-nitrosobenzaldehyde .

Toxicity Profile

-

Thiol Reactivity: Nitroso groups react rapidly with sulfhydryl groups on proteins (cysteines), potentially inactivating enzymes or receptors.

-

Inner Filter Effect: The nitroso byproduct absorbs strongly at ~320–350 nm. As the reaction proceeds, the byproduct absorbs the uncaging light, reducing the efficiency of further uncaging.

Mitigation Strategy: Scavengers

Never perform quantitative biological uncaging without a scavenger if the protein target is cysteine-rich.

-

Semicarbazide / Hydrazine: Reacts with the nitroso aldehyde to form a stable hydrazone.

-

Dithiothreitol (DTT): Can reduce nitroso groups but may interfere with the biological system itself.

-

Recommendation: Use 1 mM Semicarbazide in the buffer for extended irradiation experiments.

Experimental Protocol: Standardized Uncaging Workflow

This protocol ensures reproducibility and accounts for the "Inner Filter Effect" and pH dependency.

Reagents & Equipment

-

Light Source: Mercury arc lamp (filtered to 365 nm) or 365 nm LED (high power).

-

Buffer: PBS or HEPES (pH 7.2 – 7.4). Avoid Tris if precise electrochemical measurements are needed (potential radical interference).

-

Scavenger: Semicarbazide HCl (if compatible with assay).

-

Vessel: Quartz cuvette (glass absorbs UV).

Step-by-Step Methodology

-

Preparation: Dissolve the caged compound in a minimal amount of DMSO (stock), then dilute into the buffer to a final concentration of 10–100

M. Ensure DMSO < 1%. -

Baseline Check: Measure UV-Vis spectrum (

nm). Note the -

Irradiation Loop:

-

Expose sample to 365 nm light for defined intervals (e.g., 10 seconds).

-

Crucial: Agitate/stir the solution during irradiation to prevent localized depletion and byproduct buildup.

-

-

Monitoring: Measure the appearance of the free substrate (via HPLC or fluorescence) and the shift in UV absorbance (appearance of nitroso peak).

-

Data Processing: Plot [Product] vs. Time. Fit to a mono-exponential decay to determine the uncaging rate constant (

).

Workflow Logic Diagram

Figure 2: Iterative workflow for characterizing photocleavage kinetics. The "Plateau" check prevents over-irradiation and byproduct interference.

Advanced Applications: Two-Photon Uncaging

For tissue imaging and neuroscience, UV light has poor penetration and high scattering. Two-photon excitation (2PE) uses femtosecond pulsed lasers (typically 720 nm) to uncage oNB derivatives.

-

Mechanism: Simultaneous absorption of two IR photons provides energy equivalent to one UV photon.[3]

-

Cross-Section (

): Measured in Goeppert-Mayer (GM) units.[2][4] Standard oNB groups have low -

Optimization: Conjugated systems (e.g., nitrobiphenyls) can increase

to > 5 GM, allowing for lower laser power and reduced tissue heating.

References

-

Klán, P., et al. (2013).[5][6] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[5][6] Link

-

Il'ichev, Y. V., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP.[7][8] Journal of the American Chemical Society, 126(14), 4581–4595.[8] Link

-

Corrie, J. E. T., et al. (2005).[8] Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. Journal of the American Chemical Society, 127(27), 9865–9874.[9] Link

-

Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation.[2][4][10] Chemistry – A European Journal, 12(26), 6865–6879. Link

-

Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nathan.instras.com [nathan.instras.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of N-Substituted Indole-3-Carbaldehydes: A Technical Guide

Executive Summary

The Indole-3-Carbaldehyde (I3A) Scaffold in Modern Medicinal Chemistry

The indole-3-carbaldehyde (I3A) moiety represents a "privileged scaffold" in drug discovery due to its ability to mimic the structural features of purines and proteins, facilitating interaction with diverse biological targets.[1] While the parent I3A possesses inherent biological activity, N-substitution (functionalization at the N1 position) acts as a critical lever for modulating lipophilicity, metabolic stability, and target selectivity.

This guide analyzes the pharmacological profile of N-substituted I3A derivatives, focusing on their role as tubulin polymerization inhibitors , COX-2 selective anti-inflammatory agents , and urease inhibitors . It provides a rigorous examination of Structure-Activity Relationships (SAR) and detailed, self-validating protocols for synthesis and biological evaluation.

Chemical Foundation & Synthesis Logic

The chemical versatility of N-substituted I3A derivatives stems from two reactive sites:

-

The N1-Position: Allows for the introduction of alkyl, aryl, or sulfonyl groups to adjust the molecule's physicochemical properties (LogP) and steric fit within a binding pocket.

-

The C3-Formyl Group: A versatile electrophile for condensation reactions (Schiff bases, thiosemicarbazones, chalcones), expanding the pharmacophore.

Synthesis Workflow Visualization

The following diagram outlines the standard synthetic pathway, prioritizing the Vilsmeier-Haack formylation followed by N-alkylation and subsequent derivatization.

Caption: Step-wise synthetic pathway for generating N-substituted indole-3-carbaldehyde libraries.

Pharmacological Spectrum[1][2][3]

Anticancer Activity: Tubulin & Apoptosis

N-substituted I3A derivatives, particularly thiosemicarbazones and chalcones , function as potent anticancer agents.

-

Mechanism: They bind to the colchicine-binding site of tubulin, inhibiting polymerization. This disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

-

Key Data: N-benzyl and N-(4-nitrobenzyl) substitutions significantly enhance cytotoxicity against leukemia and breast cancer cell lines compared to the unsubstituted parent.

Anti-Inflammatory: COX-2 Selectivity

Derivatives containing specific pharmacophores (e.g., sulfonyl groups) linked to the I3A core have demonstrated high selectivity for Cyclooxygenase-2 (COX-2) over COX-1.

-

Significance: This selectivity profile reduces the risk of gastric ulceration, a common side effect of non-selective NSAIDs.

-

Potency: Compounds with an N-benzoyl substituent coupled with a phenylhydrazine moiety have shown anti-inflammatory activity comparable to Indomethacin.[2]

Antimicrobial: Urease & Biofilm Inhibition

-

H. pylori Eradication: N-substituted I3A oximes act as potent urease inhibitors.[3] Inhibiting urease prevents the bacteria from neutralizing stomach acid, rendering them vulnerable.

-

Biofilm Disruption: N-arylated derivatives have shown up to 75% inhibition of S. aureus biofilm formation, addressing a critical resistance mechanism.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of these molecules is strictly governed by the nature of the substituent at the N1 position and the derivatization at C3.

| Region | Modification | Biological Impact | Mechanistic Insight |

| N1-Position | Methyl / Ethyl | Moderate Activity | Increases lipophilicity slightly; limited steric interaction. |

| Benzyl | High Potency | Provides π-π stacking interactions with aromatic residues (e.g., Phe, Tyr) in the target binding pocket (Tubulin/COX-2). | |

| 4-Nitrobenzyl | Highest Cytotoxicity | Electron-withdrawing group enhances binding affinity; potentially increases metabolic stability. | |

| Sulfonyl (SO₂R) | COX-2 Selectivity | The sulfonyl group fits into the secondary pocket of the COX-2 enzyme, which is absent in COX-1. | |

| C3-Position | Thiosemicarbazone | Broad Anticancer | Chelates metal ions (Cu, Fe) essential for ribonucleotide reductase; generates ROS. |

| Oxime | Urease Inhibition | Hydroxyl group coordinates with the Nickel ions in the urease active site. |

SAR Logic Diagram

Caption: Impact of N1 and C3 modifications on pharmacological outcomes.

Experimental Protocols

Protocol A: Synthesis of N-Benzylindole-3-Carbaldehyde

Objective: To synthesize the N-substituted intermediate with high purity.

Reagents: Indole-3-carbaldehyde (1.0 eq), Benzyl bromide (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), DMF (Anhydrous).

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve Indole-3-carbaldehyde in anhydrous DMF. Cool to 0°C in an ice bath.

-

Deprotonation: Carefully add NaH portion-wise. Caution: H₂ gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases. The solution will turn from yellow to reddish-brown, indicating anion formation.

-

Alkylation: Add Benzyl bromide dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Quenching: Pour the reaction mixture onto crushed ice/water (10x volume). The product should precipitate as a solid.

-

Purification: Filter the solid, wash copiously with water to remove DMF, and recrystallize from Ethanol.

-

Validation: ¹H NMR should show a singlet (~5.4 ppm) for the N-CH₂ protons and disappearance of the indole N-H broad singlet.

-

Protocol B: In Vitro Anticancer Assay (MTT)

Objective: To quantify the cytotoxicity of the synthesized derivative against cancer cell lines (e.g., HeLa, MCF-7).

Reagents: MTT Reagent (5 mg/mL in PBS), DMSO, Cell Culture Media.

Workflow:

-

Seeding: Seed cancer cells in a 96-well plate at a density of

cells/well. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Treat cells with the N-substituted derivative at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a DMSO vehicle control and a Positive Control (e.g., Doxorubicin).

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 20 µL of MTT reagent to each well. Incubate for 4 hours. Viable cells will reduce MTT to purple formazan crystals.

-

Solubilization: Carefully remove media and add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % Cell Viability =

. Determine IC₅₀ using non-linear regression.

References

-

Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 2021.[3][4] Link

-

Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science, 2017. Link

-

Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Archives of Pharmacal Research, 2013.[5] Link

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 2012.[6] Link

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI, 2024. Link

-

Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 2019. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. japsonline.com [japsonline.com]

- 3. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the Medicinal Chemistry Applications of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde: A Photocaged Scaffold for Targeted Drug Discovery

This in-depth technical guide explores the multifaceted potential of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde in modern medicinal chemistry. By strategically combining the well-established biological relevance of the indole-3-carbaldehyde scaffold with the spatiotemporal control afforded by the 2-nitrobenzyl photolabile protecting group, this molecule emerges as a powerful tool for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its synthesis, potential applications, and detailed experimental protocols to facilitate its use in the laboratory.

Introduction: Unveiling a Molecule of Untapped Potential

The quest for therapeutic agents with high specificity and minimal off-target effects is a central theme in contemporary drug discovery. 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde is a synthetic organic compound that, while not extensively studied as a standalone therapeutic, represents a significant opportunity in the design of innovative drug delivery systems and as a versatile intermediate for the synthesis of novel bioactive molecules.

The core of this molecule is the indole-3-carbaldehyde moiety, a privileged scaffold in medicinal chemistry. Indole derivatives are found in a vast array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The aldehyde functionality at the 3-position serves as a versatile chemical handle for further molecular elaboration, allowing for the construction of diverse chemical libraries.[2]

The novelty and utility of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde lie in the incorporation of the 1-(2-nitrobenzyl) group at the indole nitrogen. The 2-nitrobenzyl group is a well-established photolabile protecting group (PPG), often referred to as a "photocage".[4][5][6] This chemical entity can be selectively cleaved upon irradiation with UV light, liberating the protected molecule.[5][7] This property allows for precise spatiotemporal control over the release of a bioactive compound, a concept at the heart of photopharmacology and photoresponsive drug delivery.[5][8][9]

This guide will delve into the potential applications of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde, focusing on two primary areas: its use as a photocaged precursor for the controlled release of bioactive indole derivatives and its role as a versatile synthetic intermediate in the generation of novel therapeutic agents.

Synthesis and Physicochemical Properties

The synthesis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde can be achieved through a standard N-alkylation of indole-3-carbaldehyde with 2-nitrobenzyl bromide or a similar suitable electrophile. The reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, facilitating nucleophilic attack on the benzyl halide.

Table 1: Physicochemical Properties of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

| Property | Value |

| Molecular Formula | C₁₆H₁₂N₂O₃ |

| Molecular Weight | 280.28 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) |

| UV Absorption (for photocleavage) | Typically in the range of 300-360 nm |

Core Application I: A Photocaged Precursor for Spatiotemporal Control

The primary and most exciting application of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde is in the field of photopharmacology. By masking the indole nitrogen with the photolabile 2-nitrobenzyl group, the biological activity of derivatives can be temporarily inactivated.[7][10] Subsequent irradiation with a specific wavelength of light can then trigger the release of the active compound at a desired time and location, offering unparalleled precision in drug delivery.[8]

The mechanism of photocleavage for 2-nitrobenzyl-based groups is well-documented and proceeds through an intramolecular rearrangement upon photoexcitation, ultimately leading to the release of the protected amine and the formation of 2-nitrosobenzaldehyde as a byproduct.[6][11]

Experimental Protocol: Photocleavage of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

This protocol provides a general method for the photolytic deprotection of the 2-nitrobenzyl group.

-

Preparation of Stock Solution: Dissolve 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution with a co-solvent) to a final concentration of 10-100 µM.

-

Sample Irradiation: Transfer the solution to a quartz cuvette. Irradiate the sample using a UV lamp with a peak emission wavelength around 350-365 nm. The irradiation time will depend on the lamp intensity and the quantum yield of the photocleavage reaction and should be optimized by monitoring the reaction progress.

-

Monitoring the Reaction: The progress of the photocleavage can be monitored by various analytical techniques:

-

UV-Vis Spectroscopy: Observe the decrease in the absorbance of the starting material and the appearance of new peaks corresponding to indole-3-carbaldehyde and 2-nitrosobenzaldehyde.

-

High-Performance Liquid Chromatography (HPLC): Aliquots of the reaction mixture can be injected onto a C18 reverse-phase column to separate and quantify the starting material, the deprotected product, and the byproduct.

-

Mass Spectrometry (MS): Confirm the identity of the photoproducts by their mass-to-charge ratio.

-

-

Data Analysis: Plot the concentration of the starting material and product as a function of irradiation time to determine the kinetics of the photocleavage reaction.

Signaling Pathway Visualization

The following diagram illustrates the concept of using a photocaged molecule to control a biological signaling pathway.

Caption: Controlled activation of a signaling pathway using a photocaged drug.

Core Application II: A Versatile Synthetic Intermediate

Beyond its role in photopharmacology, 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde serves as a valuable intermediate for the synthesis of more complex indole derivatives. The aldehyde group is a versatile functional group that can participate in a wide range of chemical transformations.[1][2]

Table 2: Potential Synthetic Transformations of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

| Reaction Type | Reagents and Conditions | Product Class | Potential Biological Activity |

| Reductive Amination | Amine, NaBH(OAc)₃ or NaBH₃CN | N-substituted indolyl-3-methylamines | Various |

| Wittig Reaction | Phosphonium ylide | 3-vinylindoles | Anticancer |

| Knoevenagel Condensation | Active methylene compound, base | 3-(substituted vinyl)indoles | Anti-inflammatory, Antimicrobial |

| Schiff Base Formation | Primary amine, acid catalyst | Indole-3-carboximines | Antioxidant, Anticancer[12][13] |

| Oxidation | Oxidizing agent (e.g., KMnO₄) | 1-(2-nitrobenzyl)-1H-indole-3-carboxylic acid | Precursor for further derivatization |

| Reduction | Reducing agent (e.g., NaBH₄) | (1-(2-nitrobenzyl)-1H-indol-3-yl)methanol | Precursor for further derivatization |

Experimental Workflow: Synthesis of an Indole-3-carboximine Derivative

This workflow outlines the synthesis of a Schiff base from 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde, a common route to new bioactive compounds.[14]

Caption: Workflow for the synthesis of an indole-3-carboximine derivative.

Future Outlook and Conclusion

1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde stands at the intersection of established medicinal chemistry principles and cutting-edge drug delivery strategies. While direct biological data on this specific molecule is limited, its potential can be confidently inferred from the extensive literature on its constituent moieties. The indole-3-carbaldehyde core provides a proven platform for the development of bioactive compounds, while the 2-nitrobenzyl group offers the exciting possibility of photocontrolled activation.

Future research should focus on the synthesis of libraries of derivatives based on this scaffold and the evaluation of their biological activities both before and after photocleavage. Such studies will be instrumental in validating the potential of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde as a powerful tool in the development of next-generation therapeutics with enhanced precision and reduced side effects.

References

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2024). PubMed. Retrieved February 15, 2026, from [Link]

-

The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. (2023, June 28). Bio-Synthesis. Retrieved February 15, 2026, from [Link]

-

Photopharmacology and photoresponsive drug delivery. (2025, May 1). Chemical Society Reviews. Retrieved February 15, 2026, from [Link]

-

2.4 Photocleavable Protecting Groups. (n.d.). Retrieved February 15, 2026, from [Link]

-

Photoremovable Protecting Groups. (2022, July 1). MDPI. Retrieved February 15, 2026, from [Link]

-

Photoremovable Protecting Groups. (2022, July 1). MDPI. Retrieved February 15, 2026, from [Link]

-

Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. (2015, February 11). Vapourtec. Retrieved February 15, 2026, from [Link]

-

Photocleavage-based Photoresponsive Drug Delivery. (2021, December 4). PubMed. Retrieved February 15, 2026, from [Link]

-

Photocleavage‐based Photoresponsive Drug Delivery. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]

-

Photoremovable Protecting Groups Used for the Caging of Biomolecules. (n.d.). Wiley-VCH. Retrieved February 15, 2026, from [Link]

-

Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. (2024, October 5). International Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

-

Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi. Retrieved February 15, 2026, from [Link]

-

Indole-3-carbaldehyde. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

- Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]

- 5. Photopharmacology and photoresponsive drug delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00125K [pubs.rsc.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Photoremovable Protecting Groups [mdpi.com]

- 8. Photocleavage-based Photoresponsive Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. real.mtak.hu [real.mtak.hu]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

Technical Review: 2-Nitrobenzyl Protected Indole Derivatives

This guide provides an in-depth technical analysis of 2-nitrobenzyl (o-nitrobenzyl) protected indole derivatives , focusing on their synthesis, photolytic mechanism, and applications in spatiotemporal control of bioactive molecules.[1]

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Chemical Biologists

Executive Summary

The ability to mask the bioactivity of indole-based scaffolds—ubiquitous in neurotransmitters (serotonin), hormones (melatonin, auxin), and therapeutics—until a precise moment of illumination is a cornerstone of photopharmacology. The 2-nitrobenzyl (o-NB) group and its red-shifted variants (e.g., 4,5-dimethoxy-2-nitrobenzyl, DMNB ) serve as the industry standard for this "caging" strategy.[1]

This guide details the chemical imperative for using carbamate linkers over direct alkylation for indole nitrogen protection, delineates the Norrish Type II photolytic mechanism specific to these systems, and provides validated protocols for synthesis and uncaging.

Mechanistic Foundations

The utility of 2-nitrobenzyl groups relies on a photo-induced cascade that cleaves the bond between the protecting group and the indole payload.

The Norrish Type II Cascade

Upon absorption of a photon (typically UV

For N-protected indoles , the pathway diverges based on the linkage:

-

Direct N-Alkylation (

): Photolysis is often inefficient because the resulting amine radical/cation is not a good leaving group.[1] -

Carbamate Linkage (

): This is the preferred method .[1] The aci-nitro species cyclizes to a benzisoxazole, which hydrolyzes to release 2-nitrosobenzaldehyde and an unstable carbamic acid .[1] The carbamic acid spontaneously decarboxylates (

Visualization of Photolysis

The following diagram illustrates the high-fidelity uncaging pathway of an N-Nvoc (6-nitroveratryloxycarbonyl) protected indole.

Caption: Photochemical cascade of Nvoc-protected indole. The irreversible loss of CO2 drives the release of the neutral indole.

Synthesis Strategies

Protecting the indole nitrogen (

Comparison of Protecting Groups

| Derivative | Structure | Uncaging | Quantum Yield ( | Solubility | |

| o-NB | 2-nitrobenzyl | ~260 nm | <365 nm | 0.1 - 0.6 | Low (Lipophilic) |

| DMNB (NVOC) | 4,5-dimethoxy-2-nitrobenzyl | ~350 nm | 365-420 nm | 0.01 - 0.1* | Moderate |

| ~260 nm | <365 nm | >0.6 (Fast) | Low | ||

| NPPOC | 2-(2-nitrophenyl)propoxycarbonyl | ~270 nm | 365 nm | High | High (Solid Phase) |

*Note: DMNB has a lower quantum yield but is preferred for biological applications due to its red-shifted absorption, avoiding UV toxicity.[1]

Experimental Protocol: Synthesis of N-Nvoc-Indole

This protocol describes the protection of Indole using 4,5-dimethoxy-2-nitrobenzyl chloroformate (Nvoc-Cl) .[1]

Reagents:

-

Indole derivative (1.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)

-

Nvoc-Cl (1.1 equiv)[1]

-

Anhydrous DMF (Dimethylformamide)

Step-by-Step Workflow:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve the Indole (e.g., 1.0 mmol) in anhydrous DMF (5 mL). Cool to 0°C.[1][2]

-

Deprotonation: Add NaH (1.2 mmol) portion-wise. Stir at 0°C for 30 minutes until hydrogen evolution ceases. The solution will typically turn yellow/orange, indicating the formation of the indolyl anion.

-

Coupling: Dissolve Nvoc-Cl (1.1 mmol) in minimal DMF and add dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc).

-

Quench & Workup: Quench carefully with saturated

solution.[1] Extract with Ethyl Acetate (3x).[1] Wash combined organics with water (to remove DMF) and brine. Dry over -

Purification: Purify via flash column chromatography on silica gel. Note: Nvoc derivatives are light-sensitive; wrap columns and flasks in aluminum foil.[1]

Caption: Synthetic workflow for N-Nvoc protection of indole derivatives.

Photophysical Properties & Optimization

Absorption & Uncaging Efficiency

The primary limitation of the basic 2-nitrobenzyl group is its absorption in the UV-B/C range (<300 nm), which is cytotoxic.

-

Strategy: Electron-donating groups (alkoxy) on the benzene ring raise the HOMO energy, red-shifting the absorption.

-

DMNB (4,5-dimethoxy): Exhibits a "tail" extending to ~420 nm, allowing uncaging with 365 nm LEDs or 405 nm diode lasers.

-

Two-Photon Excitation (2PE): 2-nitrobenzyl derivatives have relatively low 2PE cross-sections (

GM).[1] For deep tissue imaging, highly conjugated variants (e.g., nitrobiphenyls) are required.

By-product Toxicity

The release generates 2-nitrosobenzaldehyde , which is reactive and potentially toxic (can react with thiols in proteins).[1]

-

Mitigation: Include "scavengers" such as dithiothreitol (DTT) or glutathione in the biological buffer during photolysis to intercept the nitroso byproduct.

Applications in Drug Discovery[3]

Caged Neurotransmitters

Serotonin (5-HT) and Melatonin contain indole cores.[1] "Caging" the amine (serotonin) or the indole nitrogen (melatonin) allows for silent diffusion into synaptic clefts or specific tissues.

-

Protocol: Apply a brief pulse (ms) of 405 nm light to uncage.

-

Result: Rapid restoration of H-bonding capability (N-H), triggering receptor activation.[1]

Solid-Phase Peptide Synthesis (SPPS)

The NPPOC group (a 2-nitrobenzyl variant) is used in light-directed parallel synthesis (e.g., DNA/Peptide microarrays).[1]

-

Advantage: Light acts as the deprotection reagent, eliminating the need for base/acid washes and allowing spatially resolved synthesis (photolithography).

References

-

Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. Source: Helv.[1] Chim. Acta (2001) / Chemical Reviews (2023). Context: Defines the Norrish Type II mechanism and aci-nitro intermediates. URL:[Link]

-

o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption. Source: Chem. Eur. J. (2006).[1] Context: Comparative data on DMNB vs. simple Nitrobenzyl absorption and quantum yields.[1] URL:[Link]

-

Synthesis and Characterization of Photolabile o-Nitrobenzyl Derivatives of Urea. Source: Photochem.[1][3] Photobiol. (1998). Context: Establishes kinetics for urea/carbamate linkages relevant to N-protected indoles. URL:[Link]

-

Reevaluation of the 2-Nitrobenzyl Protecting Group for Nitrogen Containing Compounds. Source: Tetrahedron Letters (2015).[3] Context: Discusses direct N-alkylation vs carbamates and flow chemistry optimization. URL:[Link][3][4]

-

Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry. Source: Angew.[1] Chem. Int. Ed. (2015).[3] Context: Application of NPPOC and advanced derivatives in microarray synthesis. URL:[Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

This Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde , a critical intermediate for the development of bioactive Schiff bases, pharmaceutical scaffolds, and functionalized heterocycles.

Introduction & Significance

The functionalization of the indole core is a cornerstone of medicinal chemistry. 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde represents a strategic intermediate where the C3-formyl group serves as a versatile handle for condensation reactions (e.g., Knoevenagel, Wittig, Schiff base formation), while the N-benzyl moiety introduces steric and electronic diversity essential for structure-activity relationship (SAR) studies.

The presence of the ortho-nitro group on the benzyl ring introduces specific synthetic challenges, primarily steric hindrance and electronic deactivation, which distinguish this protocol from standard N-benzylation procedures. This guide provides an optimized, scalable protocol emphasizing high purity and reproducibility.

Retrosynthetic Analysis

The most efficient disconnection for this molecule is at the N1–C(sp3) bond. The synthesis relies on the nucleophilic substitution (

Figure 1: Retrosynthetic disconnection strategy.

Experimental Design & Optimization

Successful N-alkylation of indole-3-carbaldehyde requires careful selection of the base and solvent system to suppress side reactions and ensure complete conversion.

Critical Variables

| Variable | Recommendation | Rationale |

| Base | Potassium Carbonate ( | Mild, easy to handle, and effective for indoles with electron-withdrawing groups (C3-CHO) which increase N-H acidity ( |

| Solvent | DMF (N,N-Dimethylformamide) | High dielectric constant promotes the dissolution of the inorganic base and stabilizes the transition state of the |

| Temperature | 60°C - 80°C | The ortho-nitro group creates steric bulk, slowing the reaction rate at room temperature. Gentle heating ensures completion within 2-4 hours. |

| Stoichiometry | 1.1 - 1.2 equiv. Alkyl Halide | A slight excess of 2-nitrobenzyl bromide drives the reaction to completion. Large excesses complicate purification. |

Detailed Synthesis Protocol

Materials Required

-

Substrate: Indole-3-carbaldehyde (1H-Indole-3-carboxaldehyde) [CAS: 487-89-8][1][2]

-

Reagent: 2-Nitrobenzyl bromide [CAS: 3964-18-9] (Note: Lachrymator, handle in fume hood)

-

Base: Potassium Carbonate (

), anhydrous[3] -

Solvent: DMF (Anhydrous preferred), Ethyl Acetate, Hexanes/Petroleum Ether

-

Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, oil bath/heating block.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a clean, dry 100 mL round-bottom flask with a magnetic stir bar.

-

Add Indole-3-carbaldehyde (1.45 g, 10.0 mmol) and Anhydrous

(2.76 g, 20.0 mmol, 2.0 equiv). -

Add DMF (15 mL). Stir the suspension at room temperature for 15 minutes to facilitate partial deprotonation. The mixture may turn yellow/orange.

-

Add 2-Nitrobenzyl bromide (2.37 g, 11.0 mmol, 1.1 equiv) in a single portion.

-

Note: If the bromide is solid, it can be dissolved in minimal DMF (2-3 mL) for easier addition.

-

Step 2: Reaction Execution

-

Fit the flask with a reflux condenser (optional but recommended to prevent solvent evaporation).

-

Heat the reaction mixture to 60–70°C in an oil bath.

-

Monitor the reaction by TLC (Thin Layer Chromatography).[3][4][5][6]

-

Mobile Phase: 30% Ethyl Acetate in Hexanes.

-

Visualization: UV lamp (254 nm). The product will appear as a new spot with a higher

value than the starting indole (due to loss of the H-bond donor).

-

-

Stir for 2–4 hours until the starting indole is consumed.

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Precipitation Method (Preferred):

-

Pour the reaction mixture slowly into 150 mL of ice-cold water with vigorous stirring.

-

A solid precipitate should form immediately. Stir for 15-20 minutes to ensure the solid is non-sticky.

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake copiously with water (

mL) to remove residual DMF and inorganic salts. -

Wash with a small amount of cold hexanes (

mL) to remove unreacted bromide.

-

-

Extraction Method (Alternative if oil forms):

-

Dilute with water (100 mL) and extract with Ethyl Acetate (

mL). -

Wash combined organic layers with water (

) and brine ( -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

Step 4: Purification

-

The crude solid is often sufficiently pure (>90%) for downstream applications.

-

Recrystallization: If necessary, recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture.

-

Flash Chromatography: Silica gel, gradient elution 10%

40% EtOAc in Hexanes.